1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a benzyl group, a fluorophenyl group, and a pyrrolidinyl urea moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzyl(methyl)amine and the 4-fluorophenyl-pyrrolidinone. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow chemistry techniques allow for better control over reaction parameters, leading to more consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQITQOVHXOHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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